4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide
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Overview
Description
4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Functionalization: Introduction of the methoxybenzenesulfonyl and thiophen-2-yl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This could include:
Catalyst Selection: Choosing efficient catalysts to promote specific reactions.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide: Unique due to its spirocyclic structure and functional groups.
Other Spirocyclic Compounds: Compounds with similar spirocyclic cores but different functional groups.
Uniqueness
The uniqueness of 4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-thiophen-2-yl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-26-15-4-6-16(7-5-15)29(24,25)22-12-13-27-19(22)8-10-21(11-9-19)18(23)20-17-3-2-14-28-17/h2-7,14H,8-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLPDTMGCMMYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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